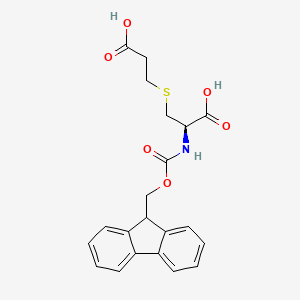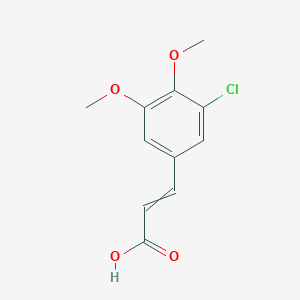![molecular formula C9H6O3S B13706226 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)
1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone is a heterocyclic compound that features a benzodioxole ring fused with a thioxo group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone typically involves the acylation of benzo[d][1,3]dioxole with acetic anhydride in the presence of a catalyst such as fused zinc chloride . This reaction yields the desired ethanone derivative with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone and its derivatives often involves interaction with biological macromolecules. For instance, some derivatives have been shown to inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
類似化合物との比較
Benzo[d][1,3]dioxole: A parent compound that lacks the thioxo group.
Thioxo derivatives: Compounds with similar thioxo functional groups but different core structures.
Uniqueness: 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone is unique due to the combination of the benzodioxole ring and the thioxo group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
特性
分子式 |
C9H6O3S |
|---|---|
分子量 |
194.21 g/mol |
IUPAC名 |
1-(2-sulfanylidene-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C9H6O3S/c1-5(10)6-2-3-7-8(4-6)12-9(13)11-7/h2-4H,1H3 |
InChIキー |
MGFOKQKKDUYMSO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)OC(=S)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



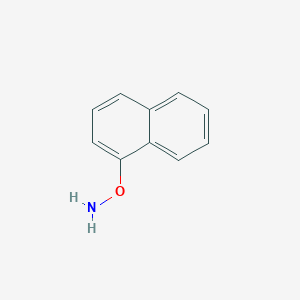
![2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole](/img/structure/B13706155.png)
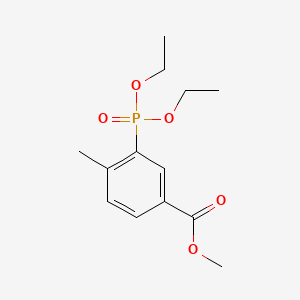
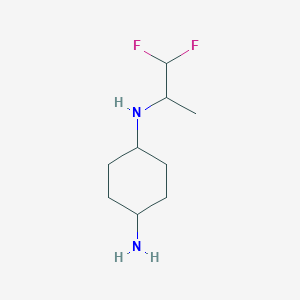
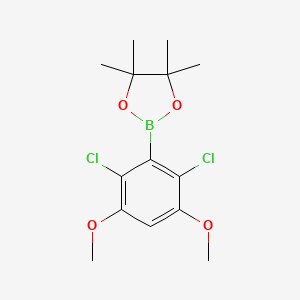

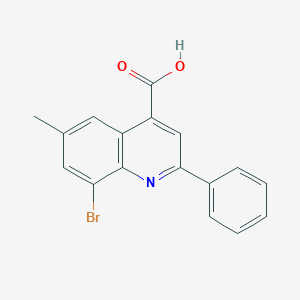
![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)
